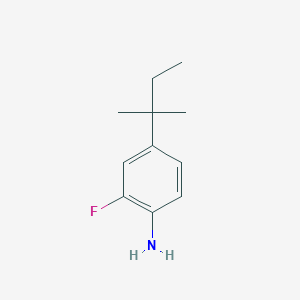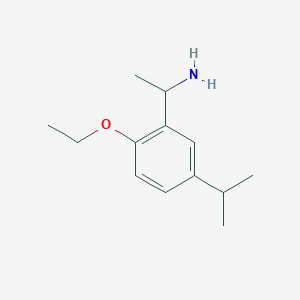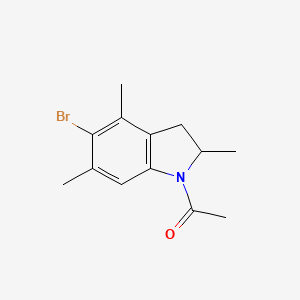
1-(5-Bromo-2,4,6-trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2,4,6-trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom and three methyl groups attached to the indole ring, which may influence its chemical reactivity and biological properties.
Métodos De Preparación
The synthesis of 1-(5-Bromo-2,4,6-trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one can be achieved through various synthetic routesThe reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane . Industrial production methods may involve large-scale bromination and subsequent functionalization steps under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(5-Bromo-2,4,6-trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-2,4,6-trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine and methyl groups on the indole ring may enhance its binding affinity to certain receptors or enzymes, leading to biological effects. The compound may modulate signaling pathways involved in cell proliferation, apoptosis, or immune response .
Comparación Con Compuestos Similares
Similar compounds to 1-(5-Bromo-2,4,6-trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one include other brominated indole derivatives and methyl-substituted indoles. These compounds share structural similarities but may differ in their reactivity and biological activities. For example:
5-Bromoindole: Lacks the additional methyl groups, which may affect its chemical properties.
2,4,6-Trimethylindole:
Propiedades
Número CAS |
647009-46-9 |
|---|---|
Fórmula molecular |
C13H16BrNO |
Peso molecular |
282.18 g/mol |
Nombre IUPAC |
1-(5-bromo-2,4,6-trimethyl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C13H16BrNO/c1-7-5-12-11(9(3)13(7)14)6-8(2)15(12)10(4)16/h5,8H,6H2,1-4H3 |
Clave InChI |
RIUGFRUUVZXFTO-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(N1C(=O)C)C=C(C(=C2C)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Methoxy-4-phenylbut-3-en-1-yl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B12594886.png)
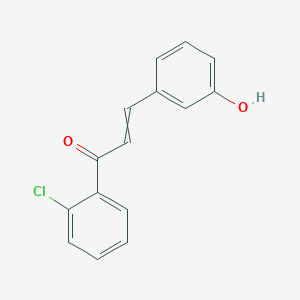
![4-[4-(Benzyloxy)butyl]anisole](/img/structure/B12594907.png)
![N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12594908.png)

![3,4-Dihydroxy-4-[3-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12594918.png)
![5-[(4-Aminoquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12594922.png)

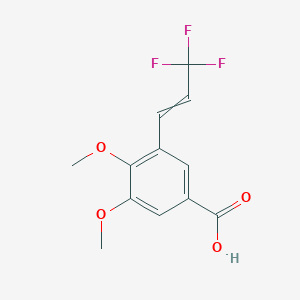
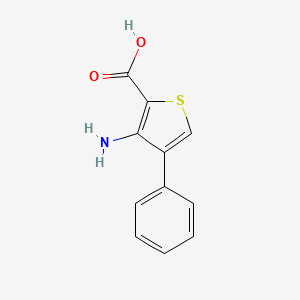
![2H-Pyran-2-one, 4-[(1-hydroxycyclohexyl)ethynyl]-6-methyl-](/img/structure/B12594946.png)
